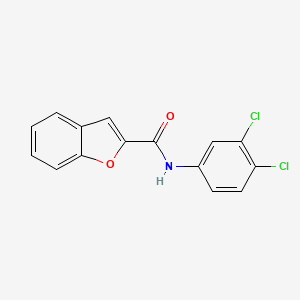

N-(3,4-dichlorophenyl)benzofuran-2-carboxamide

CAS No.: 420097-22-9

Cat. No.: VC5624771

Molecular Formula: C15H9Cl2NO2

Molecular Weight: 306.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 420097-22-9 |

|---|---|

| Molecular Formula | C15H9Cl2NO2 |

| Molecular Weight | 306.14 |

| IUPAC Name | N-(3,4-dichlorophenyl)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C15H9Cl2NO2/c16-11-6-5-10(8-12(11)17)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-8H,(H,18,19) |

| Standard InChI Key | NEWFUOFHOLXMKW-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(3,4-Dichlorophenyl)benzofuran-2-carboxamide features a benzofuran ring system fused with a carboxamide group at the 2-position, which is further substituted by a 3,4-dichlorophenyl moiety. The benzofuran core consists of a fused benzene and furan ring, contributing to its planar structure and potential for π-π interactions. The dichlorophenyl group introduces electron-withdrawing effects, likely influencing solubility and reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.14 g/mol |

| IUPAC Name | N-(3,4-dichlorophenyl)-1-benzofuran-2-carboxamide |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

| InChIKey | NEWFUOFHOLXMKW-UHFFFAOYSA-N |

| PubChem CID | 869104 |

The compound’s solubility remains undocumented, but analog studies suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited aqueous solubility due to its hydrophobic aromatic groups .

Spectroscopic and Computational Insights

While experimental spectral data (NMR, IR) are unavailable, computational models predict characteristic absorptions:

-

IR: Stretching vibrations at ~1650 cm (amide C=O), ~1250 cm (C-O-C of benzofuran), and ~750 cm (C-Cl).

-

H NMR: Expected signals include aromatic protons (δ 6.8–8.1 ppm), amide NH (δ 10.2–10.8 ppm), and furan protons (δ 7.2–7.6 ppm) .

Synthesis and Manufacturing Processes

General Synthetic Strategies

The synthesis of benzofuran-2-carboxamide derivatives typically involves sequential functionalization of the benzofuran core. For N-(3,4-dichlorophenyl)benzofuran-2-carboxamide, two plausible routes are proposed:

Route 1: Direct Amidation of Benzofuran-2-carbonyl Chloride

-

Benzofuran-2-carbonyl chloride is reacted with 3,4-dichloroaniline in anhydrous dichloromethane.

-

The reaction is catalyzed by triethylamine at 0–5°C, yielding the carboxamide product after 12–24 hours .

Route 2: Coupling via Mixed Carbonate Intermediate

-

Ethyl benzofuran-2-carboxylate is treated with 3,4-dichloroaniline under Mitsunobu conditions (DIAD, PPh).

-

Subsequent hydrolysis of the ester group using NaOH in ethanol yields the carboxylic acid, followed by amide coupling via EDC/HOBt .

Optimization Challenges

-

Chlorine Sensitivity: The electron-deficient 3,4-dichlorophenyl group may necessitate inert atmospheres to prevent dehalogenation during synthesis .

-

Solvent Selection: Polar aprotic solvents (e.g., NMP, DMF) enhance reaction rates but complicate purification due to high boiling points .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amide Formation | 3,4-ClCHNH, DCM, EtN, 24h | 65–72 |

| Ester Hydrolysis | NaOH (2M), EtOH, reflux, 6h | 89 |

| EDC/HOBt Coupling | EDC, HOBt, DMF, rt, 12h | 78 |

Biological Activities and Structure-Activity Relationships (SAR)

Anticancer Prospects

Benzofuran derivatives interfere with cancer cell proliferation via kinase inhibition and apoptosis induction. Key SAR observations include:

-

Electron-Withdrawing Substituents: Chlorine atoms may improve DNA intercalation or topoisomerase inhibition .

-

Amide Linkers: Enhance binding to ATP pockets in kinases like EGFR and VEGFR .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: Serves as a scaffold for modifying pharmacokinetic properties (e.g., logP, metabolic stability).

-

Targeted Therapies: Potential applications in tyrosine kinase inhibitor design for oncology .

Agrochemical Uses

Chlorinated benzofurans are explored as fungicides and herbicides. The dichlorophenyl group may confer resistance to oxidative degradation in soil.

Future Directions and Challenges

Research Gaps

-

In Vivo Toxicity: No data exist on acute/chronic toxicity, requiring preclinical safety assessments.

-

Mechanistic Studies: Elucidate molecular targets via proteomics and crystallography.

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume